molecular formula C7H13NO2 B8401532 N-(4-oxopentyl)acetamide

N-(4-oxopentyl)acetamide

Cat. No.: B8401532
M. Wt: 143.18 g/mol
InChI Key: HJSYCVYFTIIOPM-UHFFFAOYSA-N
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Description

N-(4-Oxopentyl)acetamide is a substituted acetamide characterized by a pentyl chain with a ketone group at the fourth carbon and an acetamide moiety at the terminal position. Its molecular formula is C₇H₁₃NO₂, and it is synthesized via a reaction involving pyridine, acetyl chloride, and 2-methyl-1-pyrroline, followed by hydrochloric acid and sodium hydroxide treatment. The product is purified using flash chromatography, with structural confirmation via NMR and mass spectrometry . This compound has been utilized in biosynthetic pathway studies as a non-thioester analog of SNAC (N-acetylcysteamine) derivatives to investigate substrate promiscuity in enzymatic reactions .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

N-(4-oxopentyl)acetamide

InChI

InChI=1S/C7H13NO2/c1-6(9)4-3-5-8-7(2)10/h3-5H2,1-2H3,(H,8,10)

InChI Key

HJSYCVYFTIIOPM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCNC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Compound Name Molecular Formula Key Substituents Structural Features
N-(4-Oxopentyl)acetamide C₇H₁₃NO₂ 4-ketone pentyl chain Aliphatic chain with ketone and acetamide
N-(4-Ethoxyphenyl)acetamide C₁₀H₁₃NO₂ 4-ethoxy phenyl group Aromatic ring with ethoxy and acetamide
Paracetamol (N-(4-Hydroxyphenyl)acetamide) C₈H₉NO₂ 4-hydroxy phenyl group Phenolic hydroxyl and acetamide
N-(3-Methylbutyl)acetamide C₇H₁₅NO 3-methylbutyl chain Branched alkyl chain with acetamide
N-(4-Nitrophenethyl)acetamide C₁₀H₁₂N₂O₃ 4-nitro phenethyl group Aromatic nitro and acetamide

Functional and Pharmacological Activities

  • Antimicrobial Activity : Acetamide derivatives with aromatic and heterocyclic substituents, such as 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide, exhibit potent activity against gram-positive bacteria and fungi .
  • Analgesic Activity : Paracetamol (N-(4-hydroxyphenyl)acetamide) is a widely used analgesic and antipyretic, functioning via cyclooxygenase inhibition .
  • Pheromone Activity : N-(3-Methylbutyl)acetamide acts as a pheromone in Polistes wasps, attracting conspecifics .
  • Biosynthetic Utility : this compound serves as a tool in enzymatic studies due to its structural mimicry of SNAC derivatives .

Analytical Characterization

  • This compound : Characterized by NMR (¹H and ¹³C) and mass spectrometry, with distinct signals for the ketone (δ ~2.1 ppm) and acetamide (δ ~2.0 ppm) groups .
  • N-(4-Ethoxyphenyl)acetamide : Analyzed via GC/MS (Agilent 5977 MSD) with a molecular ion peak at m/z 179.22 .
  • N-(4-Hydroxyphenyl)acetamide (Paracetamol) : Identified by IR (N-H stretch at ~3300 cm⁻¹) and UV spectroscopy (λmax ~243 nm) .

Key Differentiators and Trends

  • Substituent Impact : Aromatic substituents (e.g., nitro, hydroxy) enhance pharmacological activity, while aliphatic chains (e.g., 4-oxopentyl) are suited for metabolic or enzymatic studies.
  • Synthetic Flexibility : Acetamides with aromatic groups are often synthesized via electrophilic substitution, whereas aliphatic analogs rely on alkylation or condensation .
  • Diverse Applications : From pharmaceuticals (paracetamol) to ecological signaling (wasp pheromones), acetamide derivatives demonstrate versatility across disciplines .

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